An In-Depth Technical Guide to the Chemical Structure of Cangrelor Impurity 8
An In-Depth Technical Guide to the Chemical Structure of Cangrelor Impurity 8
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in the Development of Cangrelor
Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet receptor inhibitor. Its rapid onset and offset of action make it a valuable therapeutic agent in the setting of percutaneous coronary intervention (PCI)[1]. As an analogue of adenosine triphosphate (ATP), Cangrelor's efficacy is intrinsically linked to its precise chemical structure. Consequently, the presence of any impurities, arising from either the manufacturing process or degradation, can have significant implications for the drug's safety and efficacy. This guide provides a detailed technical overview of Cangrelor Impurity 8, a known impurity associated with the Cangrelor manufacturing and stability profile.
Chemical Identity and Structure of Cangrelor Impurity 8
Cangrelor Impurity 8 is chemically identified as N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine [2][3]. Its molecular and structural characteristics are summarized in the table below.
| Parameter | Value |
| CAS Number | 2351938-00-4[3] |
| Molecular Formula | C₁₁H₁₄F₃N₅OS₂[4] |
| Molecular Weight | 353.38 g/mol [4] |
The core of Cangrelor Impurity 8 is a purine ring system, substituted at the 2 and 6 positions. The substituent at the 2-position is a 3,3,3-trifluoropropylthio group, while the 6-position is functionalized with an N-(2-(methylsulfinyl)ethyl)amino group. It is the presence of the sulfoxide moiety in this latter side chain that is the defining feature of this particular impurity.
Origin and Formation Pathway of Cangrelor Impurity 8
Cangrelor Impurity 8 is primarily considered an oxidative degradation product. The thioether in the N-6 side chain of a related precursor or impurity is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This oxidation can potentially occur under various conditions, including exposure to oxidizing agents during synthesis or long-term storage.
Forced degradation studies on Cangrelor have demonstrated its sensitivity to oxidative conditions[5]. While the primary degradation pathway for Cangrelor itself is dephosphorylation[6], the core molecular structure, when exposed to oxidative stress, can undergo modifications such as the oxidation of its sulfur atoms.
The likely precursor to Cangrelor Impurity 8 is N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (CAS: 1830294-25-1), which is itself a known impurity in the synthesis of Cangrelor[4][7]. The oxidation of the methylthio group in this precursor would directly yield Cangrelor Impurity 8.
Analytical Characterization and Methodologies
The identification and quantification of Cangrelor Impurity 8 rely on modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the separation of Cangrelor from its impurities, including Impurity 8. While a specific validated method solely for Impurity 8 is not publicly detailed, general methods for Cangrelor and its related substances are applicable. A typical reversed-phase HPLC method would involve:
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Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of purine-based compounds[2].
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium phosphate) and an organic modifier like acetonitrile is effective for resolving compounds with differing polarities[2]. The introduction of the polar sulfoxide group in Impurity 8 will alter its retention time compared to its thioether precursor.
-
Detection: UV detection at a wavelength of approximately 242 nm is suitable for monitoring these purine-containing molecules[2].
Experimental Protocol: General HPLC Method for Cangrelor and Impurities
-
Preparation of Mobile Phase A: Prepare a 15 mmol·L⁻¹ ammonium phosphate solution and adjust the pH to 7.0 with phosphoric acid.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Gradient Program:
-
Start with a suitable ratio of Mobile Phase A and B.
-
Program a linear gradient to increase the percentage of Mobile Phase B to elute the more non-polar components.
-
Equilibrate the column with the initial mobile phase composition before the next injection.
-
-
Flow Rate: A flow rate of 1.0 mL·min⁻¹ is typical.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Inject a fixed volume of the sample solution.
-
Detection: Monitor the eluent at 242 nm.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of Cangrelor Impurity 8, mass spectrometry and NMR spectroscopy are indispensable.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides an accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule and provide structural information based on the fragmentation pattern. The mass spectrum of Cangrelor Impurity 8 would be expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight of 353.38.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For Cangrelor Impurity 8, the key diagnostic signals would be the chemical shifts of the protons and carbons in the methylsulfinylethyl side chain, which would differ significantly from those in the methylthioethyl precursor due to the deshielding effect of the sulfoxide group.
While specific, publicly available NMR and MS spectra for Cangrelor Impurity 8 are limited, reference standards are commercially available from various suppliers, who can provide a Certificate of Analysis with this detailed characterization data upon request[3][8].
Significance and Regulatory Context
The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory agencies such as the FDA and EMA. The presence of impurities, even at low levels, can affect the stability, bioavailability, and safety of the final drug product. Oxidative degradation, in particular, can lead to the formation of impurities with potentially altered pharmacological or toxicological profiles.
While there is no specific public information on the biological activity of Cangrelor Impurity 8, it is known that the primary metabolite of Cangrelor, formed by dephosphorylation, has negligible antiplatelet activity[6][9]. The pharmacological impact of the sulfoxide modification on the purine core of Impurity 8 is not well-documented in the public domain. However, as a matter of principle in drug development, all impurities above a certain threshold must be identified, and if necessary, their potential toxicological effects evaluated. The acceptable limits for impurities are defined by guidelines such as those from the International Council for Harmonisation (ICH).
Conclusion
Cangrelor Impurity 8, N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine, is an important oxidative degradation product related to the synthesis and stability of Cangrelor. Its structural characterization is achieved through a combination of advanced analytical techniques, with HPLC-MS being the primary tool for its detection and quantification. A thorough understanding of its formation and analytical control is essential for ensuring the quality, safety, and efficacy of Cangrelor as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals involved in the lifecycle of this critical antiplatelet drug.
References
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Cangrelor. (n.d.). In Drugs.com. Retrieved January 16, 2026, from [Link]
- Guvvala, V., et al. (2019). A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 170, 327-334.
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Cleanchem. (n.d.). Cangrelor Impurity 8 | CAS No: 2351938-00-4. Retrieved January 16, 2026, from [Link]
- Kengreal (cangrelor) for injection, for intravenous use. (2015).
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Pharmaffiliates. (n.d.). Cangrelor-impurities. Retrieved January 16, 2026, from [Link]
- ResearchGate. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs, 27(13), 1531-1536.
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Allmpus. (n.d.). CANGRELOR IMPURITY 8. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cangrelor. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
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Cleanchem. (n.d.). Cangrelor Impurity 8. Retrieved January 16, 2026, from [Link]
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Veeprho. (n.d.). Cangrelor Sulfoxide (Sodium Salt). Retrieved January 16, 2026, from [Link]
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Veeprho. (n.d.). Cangrelor Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
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